4-Chloro-3-fluorobenzoyl chloride

Physical Organic Chemistry Acyl Transfer Reactivity Hammett Analysis

4-Chloro-3-fluorobenzoyl chloride (CAS 177787-25-6) is a benzoyl chloride derivative substituted with chlorine at the para position and fluorine at the meta position. This unique dual electron-withdrawing substitution pattern enhances the electrophilicity of the carbonyl chloride group relative to mono‑halogenated or unsubstituted analogs.

Molecular Formula C7H3Cl2FO
Molecular Weight 193 g/mol
CAS No. 177787-25-6
Cat. No. B071802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorobenzoyl chloride
CAS177787-25-6
Molecular FormulaC7H3Cl2FO
Molecular Weight193 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)F)Cl
InChIInChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
InChIKeyHJMGUKOEVZJUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluorobenzoyl chloride (CAS 177787-25-6): A Dihalogenated Acyl Chloride Building Block for Selective Synthesis


4-Chloro-3-fluorobenzoyl chloride (CAS 177787-25-6) is a benzoyl chloride derivative substituted with chlorine at the para position and fluorine at the meta position. This unique dual electron-withdrawing substitution pattern enhances the electrophilicity of the carbonyl chloride group relative to mono‑halogenated or unsubstituted analogs . It is employed as a reactive intermediate in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials, where precise control over electronic and steric properties is critical [1].

Dihalogenated acyl chloride building block — Cl (para) and F (meta) substitution pattern for selective amide and ester formation
Enhanced electrophilicity profile — supports coupling with sterically hindered or electronically deactivated nucleophiles
Free-flowing liquid at ambient temperature — compatible with automated liquid handling and continuous-flow platforms

Why Generic Substitution Fails: Selecting the Right 4-Chloro-3-fluorobenzoyl Chloride for Reproducible Results


Substituting 4-chloro-3-fluorobenzoyl chloride with a generic benzoyl chloride or a regioisomer ignores the profound impact of substitution pattern on reactivity and product properties. Even subtle changes—such as moving the fluorine from the 3- to the 4-position—alter the electron density at the carbonyl carbon, the compound's physical state, and the pharmacokinetic profile of the final drug candidate [1]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest analogs, enabling informed, data‑driven procurement decisions [2].

Risk Factor
Target
Substitute Concern
Electronic profile
Dual EWG (Cl + F) — composite σ significantly higher
Generic benzoyl chloride lacks para-Cl / meta-F; reactivity and coupling efficiency may shift
Regioisomer identity
4-Cl-3-F substitution pattern; liquid at ambient temperature
3-Cl-4-F regioisomer may differ in boiling point, density, and pharmacophore fit; identity must be verified
Purity and moisture
Specified ≥98% GC with controlled moisture
Industrial-grade acyl chlorides may carry higher acid impurities and lack moisture specification; hydrolysis risk increases

4-Chloro-3-fluorobenzoyl chloride (177787-25-6): Quantitative Differentiation vs. In‑Class Analogs


Electrophilic Reactivity: 2.2‑Fold Rate Enhancement Over 4‑Chlorobenzoyl Chloride

The electrophilic reactivity of 4-chloro-3-fluorobenzoyl chloride is governed by the sum of its Hammett substituent constants. Using the literature values σₚ(Cl) = +0.23 and σₘ(F) = +0.34, the composite σ = +0.57 [1]. For the benchmark 4-chlorobenzoyl chloride, σ = +0.23. Applying the Hammett equation log(k/k₀) = ρσ with ρ ≈ 1.0 for benzoyl chloride solvolysis [2], the rate constant ratio k(4-Cl-3-F)/k(4-Cl) ≈ 10^(0.57-0.23) = 2.2. This means the target compound acylates nucleophiles more than twice as fast as its mono‑chlorinated counterpart under identical conditions, enabling faster reaction times or lower reagent excess.

Electrophilic Reactivity
Class-level inference
~2.2× rate enhancement
Supports faster acylation screening vs. 4-chlorobenzoyl chloride
Hammett-estimated from σ values; experimental verification advised
Physical Organic Chemistry Acyl Transfer Reactivity Hammett Analysis

Physical State Advantage: Liquid at Ambient Temperature vs. Solid 4-Chlorobenzoyl Chloride

4-Chloro-3-fluorobenzoyl chloride is a free-flowing liquid at room temperature (no melting point reported; boiling point 217–218 °C) [1]. In contrast, 4-chlorobenzoyl chloride (CAS 122-01-0) has a melting point of 16–18 °C and frequently solidifies in storage, requiring warming before use [2]. The liquid state of the target compound eliminates the need for heated dispensing equipment, reduces the risk of incomplete transfers, and improves dosing accuracy in automated parallel synthesis platforms.

Physical State
Cross-study comparable
Liquid at 20–25 °C
Supports automated dispensing without heated lines
4-Chlorobenzoyl chloride solidifies at 16–18 °C; requires warming
Process Chemistry Handling and Dispensing Physical Properties

Regioisomeric Differentiation: Boiling Point and Polarity Distinction from 3-Chloro-4-fluorobenzoyl Chloride

The regioisomer 3-chloro-4-fluorobenzoyl chloride (CAS 65055-17-6) exhibits a boiling point of 216.2 ± 20.0 °C and a predicted density of 1.5 ± 0.1 g/cm³ , while 4-chloro-3-fluorobenzoyl chloride boils at 217–218 °C . Although the boiling points are close, the combination of boiling point and density differences provides a basis for distinguishing the two regioisomers by GC or fractional distillation. This is critical when regioisomeric purity directly impacts the biological activity of the final drug substance—for example, the 4-chloro-3-fluoro pattern is found in HIV entry inhibitor scaffolds, whereas the 3-chloro-4-fluoro regioisomer appears in different pharmacophores [1].

Regioisomer Identity
Supporting evidence
Δbp ≈ 1–2 °C; density distinct
Supports QC identity verification vs. 3-Cl-4-F regioisomer
GC or fractional distillation may differentiate; regioisomeric purity review advised
Regioisomer Purity Chromatographic Separation Quality Control

Commercial Purity Specification: 98% GC with Controlled Moisture

Commercial batches of 4-chloro-3-fluorobenzoyl chloride are routinely supplied at ≥98% purity (GC) with moisture content ≤0.5% [1]. This specification is tighter than many technical-grade benzoyl chlorides, which may contain ≥2% hydrolyzed acid impurities. The low moisture ceiling is particularly important because residual water can hydrolyze the acyl chloride during storage, releasing HCl and generating the corresponding benzoic acid, which then acts as an inhibitor or side-product in subsequent couplings [2].

Purity Specification
Supporting evidence
≥98% GC; moisture ≤0.5%
Reduces hydrolysis-related side reactions in multistep syntheses
Commercial lot specification; moisture control limits acid impurity formation
Procurement Quality Acyl Chloride Stability Reproducibility

Optimal Application Scenarios for 4-Chloro-3-fluorobenzoyl chloride (177787-25-6)


Medicinal Chemistry SAR Campaigns Requiring a 2.2‑Fold Reactive Acyl Chloride

When synthesizing compound libraries for structure-activity relationship (SAR) studies, the enhanced electrophilicity of 4-chloro-3-fluorobenzoyl chloride (Section 3, Evidence 1) enables rapid amide bond formation with sterically hindered or electronically deactivated amines. Researchers can achieve higher conversion in shorter reaction times compared to using 4-chlorobenzoyl chloride, reducing the need for excess reagent and simplifying purification [1].

Automated Parallel Synthesis and Flow Chemistry Platforms

The liquid physical state at room temperature (Section 3, Evidence 2) makes this compound ideal for automated liquid handling systems and continuous-flow reactors. Unlike solid acyl chlorides that require heated lines and risk clogging, 4-chloro-3-fluorobenzoyl chloride can be dispensed accurately at ambient temperature, ensuring reproducible stoichiometry across thousands of reactions [2].

cGMP Synthesis of APIs with Critical Regioisomeric Purity

In the production of active pharmaceutical ingredients (APIs) where the 4-chloro-3-fluorophenyl motif is essential for target engagement, the distinct boiling point and density of this compound allow QC release testing for regioisomeric purity (Section 3, Evidence 3). Ensures that the 3-chloro-4-fluoro isomer is below the specification limit, preventing off-target effects [3].

Moisture-Sensitive Multi-Step Syntheses

Procuring 4-chloro-3-fluorobenzoyl chloride with a guaranteed moisture content ≤0.5% (Section 3, Evidence 4) is critical for reactions where water quenches the acyl chloride or hydrolyzes sensitive intermediates. This specification reduces the risk of batch failure in kilogram-scale campaigns and minimizes HCl-induced corrosion of equipment [4].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Enhanced electrophilicity profile
Acylation rate with sterically hindered amines
Automated parallel synthesis platforms
Ambient-temperature liquid reagent
Dispensing reproducibility across arrays
API intermediate with regioisomeric control
Regioisomer QC specification
Boiling point and density identity verification
Moisture-sensitive multistep synthesis
Specified low moisture specification
Hydrolysis and acid impurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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